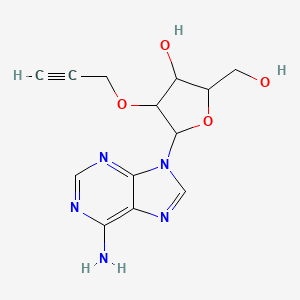
2'-o-Propargyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-o-Propargyladenosine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminopurinyl group, a hydroxymethyl group, and a prop-2-ynoxy group attached to an oxolan ring. Its molecular formula is C₁₀H₁₃N₅O₃.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2'-o-Propargyladenosine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolan ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the aminopurinyl group: This is achieved through a nucleophilic substitution reaction, where an aminopurine derivative reacts with the oxolan ring.
Addition of the hydroxymethyl group: This step involves the hydroxymethylation of the oxolan ring using formaldehyde and a base.
Attachment of the prop-2-ynoxy group: This is typically done through an etherification reaction using propargyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
2'-o-Propargyladenosine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The aminopurinyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-ynoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 5-(6-Aminopurin-9-yl)-2-(carboxymethyl)-4-prop-2-ynoxyoxolan-3-ol.
Reduction: 5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2'-o-Propargyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA analogs.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of novel materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2'-o-Propargyladenosine involves its interaction with specific molecular targets. In biological systems, it may act by:
Incorporation into DNA/RNA: The compound can be incorporated into nucleic acids, potentially disrupting their normal function.
Enzyme Inhibition: It may inhibit specific enzymes involved in nucleic acid metabolism.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the prop-2-ynoxy group.
5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol: Contains a methoxy group instead of a prop-2-ynoxy group.
Uniqueness
2'-o-Propargyladenosine is unique due to the presence of the prop-2-ynoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of nucleic acid analogs and the development of novel therapeutic agents.
特性
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHGEAZREAFNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














